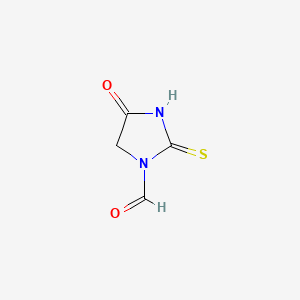
(R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride, also known as MAP, is a chemical compound with potential applications in scientific research. This compound is a derivative of glutamate, an important neurotransmitter in the central nervous system. The purpose of
Scientific Research Applications
(R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as an agonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes in the brain. (R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride has also been shown to activate the metabotropic glutamate receptor 2 (mGluR2), which is involved in the regulation of glutamate release.
Mechanism of Action
The mechanism of action of (R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride involves its interaction with the NMDA receptor and mGluR2. When (R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride binds to the NMDA receptor, it enhances the activity of the receptor, leading to increased calcium influx and activation of downstream signaling pathways. This can result in changes in synaptic plasticity and neuronal excitability, which are important for learning and memory processes. When (R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride binds to mGluR2, it inhibits glutamate release, which can have neuroprotective effects.
Biochemical and Physiological Effects
(R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride has been shown to have a range of biochemical and physiological effects. In animal studies, (R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride has been shown to improve cognitive function and reduce anxiety-like behavior. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride has been shown to have anti-inflammatory effects, which could have implications for the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of using (R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride in lab experiments is its specificity for the NMDA receptor and mGluR2. This allows researchers to selectively target these receptors and study their function. Additionally, the synthesis method for (R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride has been optimized to produce high yields of pure compound, making it suitable for use in a variety of experiments.
One limitation of using (R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride is that it can be difficult to work with due to its hygroscopic nature. This means that it can absorb moisture from the air, leading to changes in its physical properties and potentially affecting experimental results. Additionally, (R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride can be expensive to purchase, which could limit its use in certain experiments.
Future Directions
There are several future directions for research on (R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of (R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride and its effects on synaptic plasticity and neuronal excitability. Finally, there is potential for the development of new compounds based on the structure of (R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride that could have improved pharmacological properties.
Synthesis Methods
The synthesis of (R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride involves the reaction of (R)-2-amino-3-(pyridin-2-yl)propanoic acid with methyl iodide in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of (R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride. This synthesis method has been optimized to produce high yields of pure (R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride, making it suitable for scientific research applications.
properties
IUPAC Name |
methyl (2R)-2-amino-3-pyridin-2-ylpropanoate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8(10)6-7-4-2-3-5-11-7;;/h2-5,8H,6,10H2,1H3;2*1H/t8-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKDXWUPOLOWRS-YCBDHFTFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=N1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC=N1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00740979 |
Source


|
| Record name | Methyl 3-pyridin-2-yl-D-alaninate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00740979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163513-22-2 |
Source


|
| Record name | Methyl 3-pyridin-2-yl-D-alaninate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00740979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxabicyclo[3.1.0]hexane-1-methanol, -alpha--ethyl-](/img/no-structure.png)

![7-Methyl-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B573827.png)

![1-[(tert-Butoxycarbonyl)amino]-2-fluorocyclopropane-1-carboxylic acid](/img/structure/B573839.png)
![1H,3H-Pyrazolo[4',3':5,6]pyrano[4,3-c][1,2]oxazole](/img/structure/B573841.png)